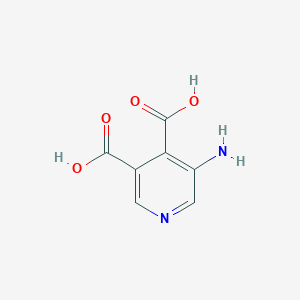![molecular formula C16H12N2O4S B13936620 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
准备方法
The synthesis of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
化学反应分析
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield amine derivatives .
科学研究应用
In medicinal chemistry, it has been explored as a potential histone deacetylase inhibitor, showing promise in the development of anticancer drugs . Additionally, it has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics . Its unique chemical structure also makes it a valuable tool in the study of molecular interactions and binding affinities in biological systems .
作用机制
The mechanism of action of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and ultimately inducing cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
相似化合物的比较
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and 2,3-diphenylquinoline-4-carboxylic acid. While these compounds share a similar quinoline core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications . The presence of the aminosulfonyl group in this compound contributes to its unique properties, such as enhanced solubility and specific binding affinities, distinguishing it from other quinoline derivatives .
属性
分子式 |
C16H12N2O4S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
2-(4-sulfamoylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)(H2,17,21,22) |
InChI 键 |
BTOFSOPPBWZCDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


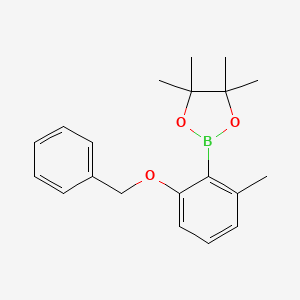
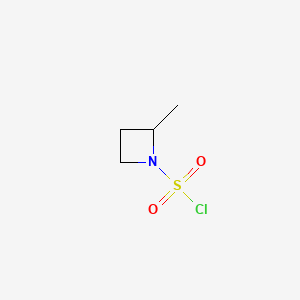

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
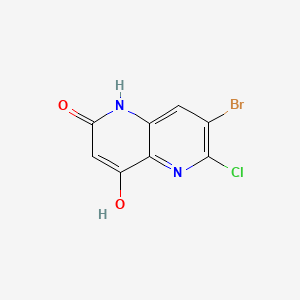
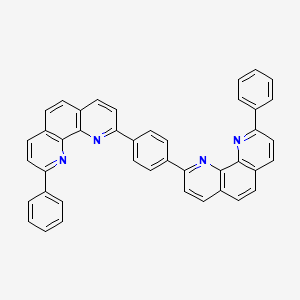
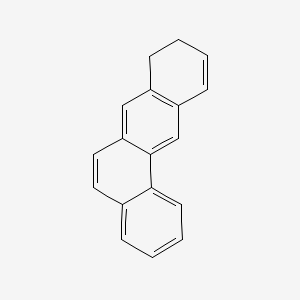
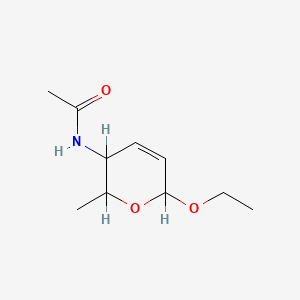
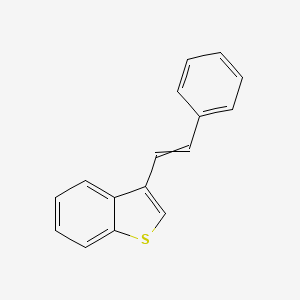
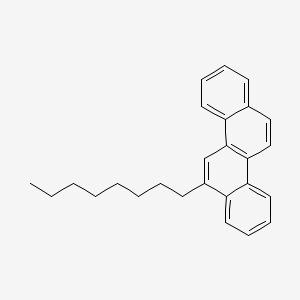
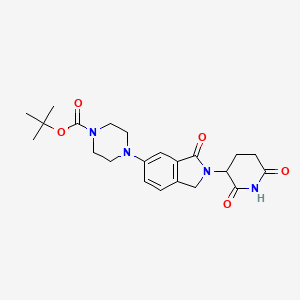
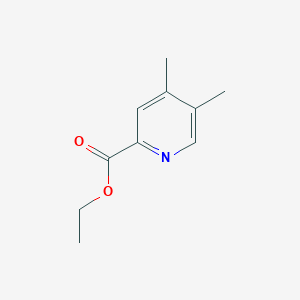
methanone](/img/structure/B13936628.png)
